molecular formula C16H11ClN2O B2893160 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole CAS No. 204377-14-0

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole

Cat. No. B2893160
CAS RN: 204377-14-0
M. Wt: 282.73
InChI Key: YECFFCDHBBBAOL-UHFFFAOYSA-N
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Description

“2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They are known for their diverse pharmacological effects .


Molecular Structure Analysis

Pyrazole compounds are characterized by their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) . The specific molecular structure of “2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole” is not detailed in the available resources.

Scientific Research Applications

Cancer Therapeutics

Pyrazole derivatives, including “2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole”, have shown promise in cancer treatment due to their pharmacological profile. They are being explored for their potential to inhibit tumor growth and proliferation. For instance, certain pyrazole compounds have demonstrated significant results in in vitro antitumor activity, with measurable effects on growth inhibition and cytotoxicity .

Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives make them candidates for treating inflammation-related disorders. These compounds can act as inhibitors of inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Antimicrobial Activity

Pyrazole compounds have been evaluated for their antimicrobial efficacy. They exhibit growth inhibitory activity against various microbial strains, which could lead to the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. These compounds can scavenge free radicals, suggesting their use in preventing oxidative stress-related diseases. Their antioxidant properties have been compared favorably to standard antioxidants in studies .

Antidiabetic Potential

Research has indicated that pyrazole derivatives may play a role in blood glucose regulation. This opens up possibilities for their use in managing diabetes and related metabolic disorders. The compounds could be beneficial in conditions like hyperglycemia, insulin resistance, and cardiovascular diseases associated with diabetes .

Antifungal and Antibacterial Applications

Pyrazole derivatives have been screened for their efficacy against pathogenic fungal strains and bacterial organisms. They have shown activity against both gram-negative and gram-positive organisms, which could be crucial in developing new antifungal and antibacterial drugs .

properties

IUPAC Name

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-12-5-7-13(8-6-12)19-9-11-10-20-15-4-2-1-3-14(15)16(11)18-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECFFCDHBBBAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN(N=C2C3=CC=CC=C3O1)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole

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